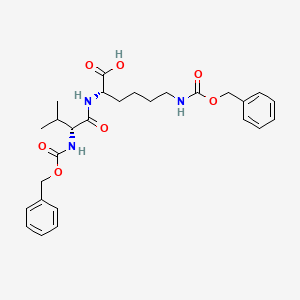

Z-D-Val-Lys(Z)-OH

Description

BenchChem offers high-quality Z-D-Val-Lys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Val-Lys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQFKNHQTXCY-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Application of Z-D-Val-Lys(Z)-OH

This guide provides a comprehensive technical overview of the dipeptide Z-D-Val-Lys(Z)-OH, a valuable building block in synthetic peptide chemistry, particularly relevant to researchers, scientists, and professionals in drug development. We will delve into its detailed chemical structure, explore the rationale behind its synthesis, and discuss its potential applications in the pharmaceutical sciences.

Introduction: The Strategic Role of Protected Dipeptides in Drug Discovery

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often counterbalanced by challenges in stability and oral bioavailability. The synthesis of complex peptides and peptidomimetics, therefore, relies on a strategic and controlled approach, where protecting groups play a pivotal role.[1] Dipeptides and tripeptides are particularly attractive starting points in drug discovery due to their cost-effectiveness and the relative simplicity of structural and structure-activity relationship (SAR) studies.[2][3]

The molecule at the core of this guide, Z-D-Val-Lys(Z)-OH, is a dipeptide composed of D-valine and lysine. The presence of the benzyloxycarbonyl (Z or Cbz) protecting groups on the N-terminus of D-valine and the side chain of lysine is a deliberate choice to facilitate its use in further synthetic steps. This strategic protection prevents unwanted side reactions and allows for the specific formation of peptide bonds.[1]

Deconstructing the Molecular Architecture of Z-D-Val-Lys(Z)-OH

The structure of Z-D-Val-Lys(Z)-OH is a culmination of its constituent parts, each contributing to its overall chemical properties and utility.

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group, introduced by Bergmann and Zervas, was a revolutionary development in peptide chemistry.[4] It is an amine protecting group that is stable under a variety of reaction conditions but can be removed under specific, mild conditions, most commonly through catalytic hydrogenolysis.[1] This "orthogonality" is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of different functional groups within a molecule.[5]

The D-Valine Residue

Valine is an α-amino acid with a nonpolar, aliphatic isopropyl side chain. The "D" designation indicates the stereochemistry at the α-carbon, which is the enantiomer of the naturally occurring L-valine. The incorporation of D-amino acids into peptide-based drug candidates is a common strategy to enhance their stability against enzymatic degradation by proteases, which are typically specific for L-amino acids.

The Lysine Residue with Side-Chain Protection

Lysine is a basic amino acid with a primary amine on its side chain (the ε-amino group). This functional group is highly nucleophilic and would interfere with peptide coupling reactions if left unprotected. In Z-D-Val-Lys(Z)-OH, the ε-amino group of lysine is protected with a Z-group, ensuring that only the α-amino group of a subsequent amino acid will react with the C-terminal carboxylic acid of the dipeptide.[6]

The Peptide Bond

The D-valine and lysine residues are linked by a peptide bond, an amide linkage formed between the carboxylic acid of D-valine and the α-amino group of lysine.

Overall Structure

The complete chemical structure of Z-D-Val-Lys(Z)-OH is systematically constructed from these components.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

An In-Depth Technical Guide to Z-D-Val-Lys(Z)-OH: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Z-D-Val-Lys(Z)-OH, a crucial dipeptide building block in synthetic organic chemistry and drug development. We will delve into its detailed chemical properties, IUPAC nomenclature, and provide expert insights into its synthesis and purification. Furthermore, this document will explore its key applications, emphasizing its role as a strategic intermediate in the construction of complex peptides and peptidomimetics. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

The Strategic Importance of Z-D-Val-Lys(Z)-OH in Peptide Chemistry

In the intricate field of peptide synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. Z-D-Val-Lys(Z)-OH, a dipeptide composed of D-valine and L-lysine, is a prime example of a strategically designed intermediate. The incorporation of a D-amino acid, D-valine, can confer resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo stability and therapeutic potential of peptide-based drugs.

The protecting groups employed in this molecule are of equal significance. The benzyloxycarbonyl (Z or Cbz) group, present on both the Nα-amino group of D-valine and the Nε-amino group of the lysine side chain, offers robust protection under various coupling conditions. This dual protection strategy allows for the selective deprotection and further elongation of the peptide chain from either the C-terminus or, after selective Nα-deprotection, the N-terminus, providing synthetic flexibility.

Chemical Identity and Core Properties

A thorough understanding of the fundamental chemical and physical properties of Z-D-Val-Lys(Z)-OH is essential for its effective handling, reaction optimization, and characterization.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for Z-D-Val-Lys(Z)-OH is (2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid[]. This nomenclature precisely defines the stereochemistry and connectivity of the molecule.

Caption: Chemical structure of Z-D-Val-Lys(Z)-OH.

Physicochemical Properties

The physicochemical properties of Z-D-Val-Lys(Z)-OH are critical for its application in synthesis, dictating solubility, reactivity, and storage conditions.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | [] |

| CAS Number | 1436-71-1 | [] |

| Molecular Formula | C₂₇H₃₅N₃O₇ | [] |

| Molecular Weight | 513.58 g/mol | [] |

| Appearance | White to off-white solid/powder | General knowledge |

| Solubility | Due to the hydrophobic nature of the two Z-protecting groups and the valine side chain, this dipeptide exhibits poor solubility in aqueous solutions.[2][3] It is generally soluble in polar aprotic organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2][3][4] | |

| Storage | Store at -15°C for long-term stability.[] |

Synthesis and Purification: A Practical Workflow

The synthesis of Z-D-Val-Lys(Z)-OH is typically achieved through a solution-phase peptide coupling reaction. This approach provides a high degree of control over reaction conditions and facilitates purification.

Rationale for Synthetic Strategy

The core of the synthesis involves forming an amide bond between the carboxyl group of Z-D-Val-OH and the α-amino group of H-Lys(Z)-OH. The choice of coupling reagents is critical to ensure high yield and minimize side reactions, particularly racemization of the chiral centers. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. More modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency and lower rates of side reactions.

The Z-protection on the lysine ε-amino group is crucial to prevent intramolecular cyclization or intermolecular polymerization at this reactive site.

Step-by-Step Synthesis Protocol

-

Activation of Z-D-Val-OH: Z-D-Val-OH (1.0 eq.) is dissolved in an appropriate anhydrous solvent, such as DMF or dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. The coupling reagent (e.g., DCC, 1.1 eq.) and additive (e.g., HOBt, 1.1 eq.) are added, and the mixture is stirred for 30-60 minutes to form the activated ester.

-

Coupling Reaction: A solution of H-Lys(Z)-OH (1.0 eq.) and a base, such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq.), in the same solvent is added dropwise to the activated Z-D-Val-OH solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: If DCC was used, the by-product dicyclohexylurea (DCU) is removed by filtration. The filtrate is then typically diluted with a water-immiscible organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1N HCl or citric acid solution) to remove unreacted amine and base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Workflow Visualization

Caption: Solution-phase synthesis workflow for Z-D-Val-Lys(Z)-OH.

Quality Control and Characterization

The identity and purity of the synthesized Z-D-Val-Lys(Z)-OH must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Key Applications in Research and Development

Z-D-Val-Lys(Z)-OH is a valuable intermediate with broad applications in medicinal chemistry and drug discovery.

-

Building Block for Peptide Synthesis: It serves as a dipeptide unit for both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the efficient incorporation of the D-Val-Lys motif into larger peptide sequences. This is particularly useful in creating protease-resistant analogs of bioactive peptides.

-

Synthesis of Peptidomimetics and Protease Inhibitors: The specific sequence and stereochemistry can be recognized by certain enzymes, making it a useful scaffold for designing enzyme inhibitors, particularly for proteases involved in disease pathways.[5]

-

Drug Delivery Systems: The lysine residue, with its side-chain amino group, provides a handle for conjugation to other molecules. After deprotection, this amine can be used to attach drugs, imaging agents, or polymers, creating targeted drug delivery systems or cell-penetrating peptides.[6]

Handling, Storage, and Safety

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Z-D-Val-Lys(Z)-OH. Work should be conducted in a well-ventilated fume hood.

Storage: For optimal long-term stability, the compound should be stored in a tightly sealed container at low temperatures, with -15°C being recommended.[] It should be protected from moisture to prevent hydrolysis.

Conclusion

Z-D-Val-Lys(Z)-OH is a strategically designed and highly versatile dipeptide intermediate. Its unique combination of a D-amino acid and robust benzyloxycarbonyl protecting groups provides chemists with a powerful tool for the synthesis of modified peptides with enhanced stability and therapeutic potential. A comprehensive understanding of its chemical properties, synthetic methodologies, and applications is essential for leveraging its full potential in the development of next-generation peptide-based therapeutics and research tools.

References

-

MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved February 9, 2026, from [Link]

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

-

National Center for Biotechnology Information. (n.d.). Z-D-Lys(Boc)-OH. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-D-Lys-OH. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

Synthego. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved February 9, 2026, from [Link]

Sources

The Strategic Role of Benzyloxycarbonyl (Z) in Modern Peptide Synthesis

Executive Summary: The "Z" Group as a Strategic Anchor

While Fmoc and Boc chemistries dominate high-throughput Solid Phase Peptide Synthesis (SPPS), the Benzyloxycarbonyl group (Z, or Cbz) remains an indispensable tool for complex fragment condensation, solution-phase synthesis, and specialized side-chain protection. Introduced by Bergmann and Zervas in 1932, it was the first protecting group to successfully suppress racemization during peptide coupling—a breakthrough that birthed modern peptide chemistry.[1]

This guide moves beyond basic textbook definitions to analyze the causality of Z-group selection. We explore why a senior scientist might choose Z over Fmoc/Boc for specific convergent synthesis steps, how to manage its orthogonality, and the precise mechanisms that govern its stability and removal.

The Chemical Logic: Racemization Suppression

The primary historical driver for the Z group's adoption was its ability to prevent the formation of 5(4H)-oxazolones (azlactones), the primary intermediate responsible for racemization during activation.

Mechanism of Action

Unlike simple acyl groups (e.g., acetyl or benzoyl), the Z group forms a carbamate (urethane) linkage with the amine.

-

Electronic Effect: The oxygen atom in the carbamate linkage (

) exerts an inductive effect that reduces the nucleophilicity of the carbonyl oxygen. -

Steric/Kinetic Effect: This reduction in nucleophilicity prevents the carbonyl oxygen from attacking the activated C-terminal carboxyl group, thereby blocking the cyclization required to form the oxazolone.

Key Insight: This property allows Z-protected amino acids to be activated (e.g., via carbodiimides or active esters) with minimal risk of losing chiral integrity, a fatal flaw in earlier protection strategies.

Installation Strategies: Z-Cl vs. Z-OSu

Protection is not merely about adding a group; it is about choosing the right reagent to minimize side reactions.

| Feature | Benzyl Chloroformate (Z-Cl) | N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) |

| Reactivity | High; highly electrophilic. | Moderate; more selective. |

| Byproducts | HCl (Requires base neutralization). | N-Hydroxysuccinimide (Water soluble).[2] |

| Risk Profile | High: Can lead to formation of dipeptides (oligomerization) if amino acid is not in excess or pH is uncontrolled. | Low: Eliminates oligomerization risk; cleaner reaction profile. |

| Use Case | Bulk synthesis of simple amino acids (Cost-effective). | Precious amino acids or those prone to side reactions.[3][4] |

Diagram 1: Protection & Deprotection Cycle

The following diagram illustrates the lifecycle of the Z-group, highlighting the critical byproducts (Toluene, CO2) that drive the deprotection equilibrium.

Caption: The Z-group lifecycle. Note that deprotection is driven by the irreversible formation of volatile CO2 and toluene.

Stability and Orthogonality

The Z group is defined by what it survives. It is generally stable to the acidic conditions used to remove Boc (TFA) and the basic conditions used to remove Fmoc (Piperidine), making it a versatile "third dimension" in orthogonality.

Orthogonality Matrix

| Condition | Z-Group Status | Strategic Implication |

| TFA (neat) | Stable | Allows removal of Boc or t-Butyl esters while keeping Z intact. |

| Piperidine (20%) | Stable | Completely orthogonal to Fmoc SPPS cycles. |

| HBr / AcOH | Cleaved | Standard acidolytic removal method. |

| HF (anhydrous) | Cleaved | Rapid removal; standard final cleavage in Boc chemistry. |

| H2 / Pd-C | Cleaved | The "cleanest" method; neutral conditions. |

| Na / NH3 (liq) | Cleaved | Historical method; useful for removing S-benzyl groups simultaneously. |

Critical Warning (The "Sulfur Trap"): If your peptide sequence contains Methionine (Met) or Cysteine (Cys) , you cannot use Catalytic Hydrogenation (H2/Pd-C) for deprotection. Sulfur poisons the Palladium catalyst. In these cases, you must use acidolysis (HBr or HF) or specialized reductive methods.

Experimental Protocols

Protocol A: Z-Protection using Z-OSu (Standard)

This protocol minimizes oligomerization compared to Z-Cl.

-

Dissolution: Dissolve Amino Acid (10 mmol) and NaHCO3 (20 mmol, 2 eq) in a mixture of Water (15 mL) and Acetone (15 mL).

-

Addition: Add Z-OSu (10 mmol, 1 eq) slowly to the stirring solution at room temperature.

-

Note: A slight excess of Z-OSu (1.1 eq) may be used if the reaction is sluggish.

-

-

Reaction: Stir overnight. The solution should remain clear or become slightly cloudy.

-

Workup:

-

Evaporate Acetone under reduced pressure.

-

Wash the aqueous phase with Ether (2x) to remove unreacted Z-OSu and byproducts.

-

Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl or KHSO4. The Z-amino acid will precipitate or form an oil.

-

Extract with Ethyl Acetate, dry over MgSO4, and concentrate.[5]

-

Protocol B: Deprotection via Catalytic Hydrogenation

Best for: Peptides without Sulfur; preventing acid-catalyzed side reactions.

-

Preparation: Dissolve Z-Peptide (1 mmol) in Methanol or Ethanol (10–20 mL).

-

Tip: If solubility is poor, add small amounts of Acetic Acid or DMF.

-

-

Catalyst: Add 10% Pd-C (10–20% by weight of the peptide).

-

Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Displace air with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously for 1–4 hours.

-

Monitoring: Monitor via TLC or HPLC. The reaction is complete when the starting material disappears.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Warning: The spent catalyst is pyrophoric. Keep it wet during filtration.[3]

-

Protocol C: Deprotection via HBr/Acetic Acid

Best for: Sulfur-containing peptides where hydrogenation fails.

-

Reagent: Prepare or purchase 33% HBr in Glacial Acetic Acid.

-

Reaction: Dissolve Z-Peptide in the HBr/AcOH solution (approx. 5 mL per gram of peptide). Add a scavenger (e.g., Anisole) if sensitive residues (Trp, Tyr) are present.

-

Duration: Stir at room temperature for 30–60 minutes.

-

Precipitation: Pour the reaction mixture into cold Diethyl Ether to precipitate the peptide hydrobromide salt. Wash the pellet thoroughly with Ether.

Troubleshooting & Side Reactions

Diagram 2: Troubleshooting Decision Logic

This flowchart guides the scientist through critical decision points to avoid common Z-group pitfalls.

Caption: Decision matrix for deprotection methods and risk assessment for Diketopiperazine (DKP) formation.

The Diketopiperazine (DKP) Threat

When the Z-group is removed from a dipeptide ester (especially if Proline is the second residue), the free amine can attack the C-terminal ester intramolecularly.

-

Result: Formation of a cyclic diketopiperazine and loss of the peptide chain.[6]

-

Prevention: Avoid leaving the deprotected dipeptide ester in neutral or basic solution. Protonate the amine immediately (maintain as a salt) or proceed instantly to the next coupling.

References

-

Bergmann, M., & Zervas, L. (1932).[1][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. m.youtube.com [m.youtube.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: High-Fidelity Synthesis and Structural Validation of Z-D-Val-Lys(Z)-OH

Executive Summary

This technical guide details the solution-phase synthesis of Z-D-Val-Lys(Z)-OH , a protected dipeptide intermediate critical for the development of protease inhibitors and peptidomimetic drugs. The presence of the D-valine isomer introduces specific stereochemical requirements to prevent racemization, while the orthogonal protection strategy utilizing Benzyloxycarbonyl (Z) groups ensures stability against mild basic and acidic conditions often encountered in downstream processing.

This protocol prioritizes optical purity and yield maximization , utilizing a convergent strategy: the coupling of N-protected D-valine with N-epsilon-protected lysine methyl ester, followed by controlled saponification.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Z-D-Val-Lys(Z)-OH requires a strategy that balances coupling efficiency with the preservation of chiral integrity, particularly at the sensitive D-Valine

Strategic Selection

-

Protection Scheme: The "Z" (Carbobenzoxy) group is selected for both the N-terminus and the Lysine side chain. This creates a highly stable, lipophilic intermediate soluble in organic solvents, facilitating easy workup. The Z-group is stable to the saponification conditions required to unveil the C-terminal acid.

-

Coupling Method: We utilize EDC.HCl / HOBt . Unlike DCC, EDC forms a water-soluble urea byproduct, simplifying purification. HOBt is mandatory to suppress racemization via the formation of an active ester intermediate, preventing oxazolone formation.

-

C-Terminal Manipulation: Direct coupling to a free lysine acid (H-Lys(Z)-OH) often leads to low yields due to zwitterionic solubility issues. Therefore, we employ the methyl ester H-Lys(Z)-OMe followed by Lithium Hydroxide (LiOH) mediated hydrolysis.

Reaction Scheme Visualization

Figure 1: The two-stage synthetic pathway involves amide bond formation followed by mild ester hydrolysis.[1]

Part 2: Experimental Protocol

Phase 1: Coupling Reaction

Objective: Synthesize the fully protected diester Z-D-Val-Lys(Z)-OMe.

Materials

-

Z-D-Val-OH: 1.0 eq (e.g., 5.02 g, 20 mmol)

-

H-Lys(Z)-OMe[2]·HCl: 1.0 eq (e.g., 6.62 g, 20 mmol)

-

EDC[3]·HCl: 1.1 eq

-

HOBt (anhydrous): 1.1 eq

-

Solvent: DMF (Anhydrous), DCM (Dichloromethane)

Protocol

-

Activation: Dissolve Z-D-Val-OH (20 mmol) and HOBt (22 mmol) in DMF (50 mL) at 0°C under nitrogen. Stir for 15 minutes.

-

Expert Insight: Pre-activation with HOBt ensures the active ester is formed before the amine is introduced, minimizing racemization risk.

-

-

Coupling: Add EDC·HCl (22 mmol) to the mixture. Stir for 10 minutes at 0°C.

-

Amine Addition: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (20 mmol) in DMF (20 mL) and neutralize with NMM (44 mmol). Add this solution dropwise to the activated acid mixture.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Validation: Monitor by TLC (System: CHCl3/MeOH 9:1). The starting amine spot (ninhydrin positive) should disappear.

-

-

Workup:

-

Evaporate DMF under reduced pressure (high vacuum, <40°C).

-

Dissolve residue in Ethyl Acetate (150 mL).

-

Wash Sequence:

-

5% Citric Acid or KHSO4 (2 x 50 mL) – Removes unreacted amine/EDC.

-

Water (1 x 50 mL).

-

5% NaHCO3 (2 x 50 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 50 mL).

-

-

Dry over Na2SO4, filter, and concentrate to yield Z-D-Val-Lys(Z)-OMe as a white foam/solid.

-

Phase 2: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to yield Z-D-Val-Lys(Z)-OH without racemizing the D-Val or L-Lys centers.

Protocol

-

Dissolution: Dissolve the intermediate Z-D-Val-Lys(Z)-OMe (approx. 18 mmol) in THF (60 mL).

-

Hydrolysis: Cool to 0°C. Add a solution of LiOH·H2O (2.0 eq, 36 mmol) in Water (20 mL) dropwise.

-

Critical Parameter: Use LiOH rather than NaOH. Lithium coordinates less aggressively with the alpha-proton, significantly reducing the rate of racemization [1].

-

-

Monitoring: Stir at 0°C for 2 hours, then allow to warm to 15°C. Monitor by HPLC or TLC until the ester starting material is consumed.

-

Acidification:

-

Evaporate THF under vacuum.

-

Dilute the aqueous residue with water (50 mL).

-

Cool to 0°C and acidify carefully to pH 2–3 using 1M HCl.

-

-

Isolation: The product Z-D-Val-Lys(Z)-OH will precipitate as a white solid or oil.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Brine, dry (Na2SO4), and evaporate.

-

Recrystallization: Crystallize from EtOAc/Hexane or Ether/Petroleum Ether to ensure high purity.

-

Part 3: Characterization & Quality Control

Structural Validation Data

The following data confirms the identity of the synthesized molecule.

| Technique | Expected Signal / Parameter | Structural Assignment |

| 1H NMR (DMSO-d6) | Aromatic protons of 2x Z-groups | |

| Benzylic -CH2- of Z-groups | ||

| Isopropyl methyls of D-Val | ||

| Mass Spectrometry | [M+H]+ calc: 514.25 | Confirms Molecular Weight |

| HPLC Purity | > 98.0% (214 nm) | Single peak integration |

Stereochemical Purity (Chiral HPLC)

Because this molecule contains a D-amino acid, verifying the absence of the L-L diastereomer is critical.

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA (Isocratic).

-

Standard: Co-inject with authentic Z-L-Val-Lys(Z)-OH to confirm separation of diastereomers.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Logic Flow for Impurity Management

Figure 2: Decision matrix for handling common synthetic impurities.

Expert Insights on Causality

-

Racemization Control: The use of D-Valine makes the coupling step sensitive. Valine is sterically hindered (beta-branched). If the activation time with EDC is too long without the amine present, the risk of oxazolone formation increases. Always add the amine immediately after the activation period.

-

Solubility: Z-protected peptides can be hydrophobic. If the final product oils out during acidification, use DCM for extraction instead of Ethyl Acetate, as it has higher solubility for lipophilic peptides.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Z-D-Val-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Navigating the Preclinical Path of a Protected Dipeptide

Z-D-Val-Lys(Z)-OH, a benzyloxycarbonyl-protected dipeptide, represents a critical building block in the synthesis of more complex peptide-based therapeutics. Its physicochemical properties, particularly its solubility and stability, are paramount to ensuring consistent reaction kinetics, purification efficiency, and ultimately, the quality and purity of the final active pharmaceutical ingredient (API). An in-depth understanding of how this molecule behaves in various solvent systems and under different environmental stressors is not merely academic; it is a cornerstone of robust process development and rational formulation design.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Z-D-Val-Lys(Z)-OH. Moving beyond a simple recitation of facts, this document delves into the underlying chemical principles that govern its behavior. We present field-proven methodologies for assessing these properties, offering not just protocols but the scientific rationale behind experimental choices. This guide is designed to empower researchers and drug development professionals to make informed decisions, troubleshoot challenges, and ultimately accelerate the journey from bench to clinic.

I. The Molecular Blueprint: Understanding Z-D-Val-Lys(Z)-OH

To predict and understand the solubility and stability of Z-D-Val-Lys(Z)-OH, a preliminary analysis of its structural features is essential.

-

Amino Acid Composition: The dipeptide consists of D-Valine and L-Lysine. Valine possesses a hydrophobic isobutyl side chain, while Lysine has a primary amine on its side chain, which is also protected.

-

Protecting Groups: The N-terminus of D-Valine and the epsilon-amino group of Lysine are both protected by the benzyloxycarbonyl (Z or Cbz) group. These bulky, aromatic groups significantly increase the hydrophobicity of the molecule. The C-terminus remains a free carboxylic acid.

-

Overall Character: The presence of two bulky, non-polar Z groups and a hydrophobic valine residue, contrasted with the polar peptide backbone and the C-terminal carboxylic acid, suggests that the solubility of Z-D-Val-Lys(Z)-OH will be highly dependent on the solvent's polarity and its ability to interact with these different moieties. Due to the hydrophobic nature of the protecting groups, this dipeptide is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents.[1][2]

II. Solubility Profile: A Solvent-by-Solvent Analysis

The selection of an appropriate solvent is a critical first step in any process involving Z-D-Val-Lys(Z)-OH, from synthetic work-ups to analytical characterization. The solubility of peptides is primarily dictated by the polarity of their amino acid side chains and the presence of any protecting groups.[3] For hydrophobic peptides like Z-D-Val-Lys(Z)-OH, organic solvents are generally preferred.[4]

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of common laboratory solvents is a crucial starting point. The following table provides an expected qualitative solubility profile based on the structural characteristics of Z-D-Val-Lys(Z)-OH.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Insoluble | The hydrophobic nature of the two Z-groups and the valine side chain will likely dominate, leading to poor solvation by water.[1] |

| Methanol (MeOH) | 5.1 | Sparingly Soluble to Soluble | As a polar protic solvent, methanol can interact with the peptide backbone and the carboxylic acid, while its alkyl group can solvate the hydrophobic portions to some extent. |

| Ethanol (EtOH) | 4.3 | Sparingly Soluble to Soluble | Similar to methanol, but slightly less polar, which may enhance its ability to solvate the hydrophobic Z-groups. |

| Acetonitrile (ACN) | 5.8 | Soluble | A polar aprotic solvent that is often effective at dissolving protected peptides.[2] |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic molecules, including protected peptides.[3][5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Another highly polar aprotic solvent with strong solvating power for protected peptides.[2][4] |

Quantitative Solubility Determination: An Experimental Workflow

To move beyond qualitative predictions, a systematic experimental determination of solubility is necessary. The following protocol outlines a robust method for quantifying the solubility of Z-D-Val-Lys(Z)-OH in various solvents.

Objective: To determine the saturation solubility of Z-D-Val-Lys(Z)-OH in a selection of solvents at a controlled temperature.

Materials:

-

Z-D-Val-Lys(Z)-OH (solid)

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, and Water)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Z-D-Val-Lys(Z)-OH to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials and place them in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Z-D-Val-Lys(Z)-OH of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

A typical HPLC method for a protected peptide would involve a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with an additive like trifluoroacetic acid (TFA).[2]

-

-

Calculation of Solubility:

-

Calculate the concentration of Z-D-Val-Lys(Z)-OH in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Caption: Experimental Workflow for Quantitative Solubility Determination.

III. Stability Profile: Unveiling Degradation Pathways

The stability of Z-D-Val-Lys(Z)-OH is a critical quality attribute that can impact its suitability for use in further synthetic steps and the impurity profile of the final product. Understanding its degradation pathways is essential for defining appropriate storage conditions and handling procedures. The primary degradation pathways for peptides include hydrolysis of the peptide bond and modifications to the amino acid side chains.[6]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and elucidate degradation pathways.[7][8][9] These studies are a key component of establishing the stability-indicating nature of analytical methods.[7]

Objective: To investigate the stability of Z-D-Val-Lys(Z)-OH under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

Z-D-Val-Lys(Z)-OH solution in a suitable solvent (e.g., acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS system

Protocol:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the Z-D-Val-Lys(Z)-OH solution with an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Mix the Z-D-Val-Lys(Z)-OH solution with an equal volume of 0.1 M NaOH.

-

Oxidation: Mix the Z-D-Val-Lys(Z)-OH solution with an equal volume of 3% H₂O₂.

-

Thermal Stress: Place a vial of the Z-D-Val-Lys(Z)-OH solution in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a vial of the Z-D-Val-Lys(Z)-OH solution to light in a photostability chamber, alongside a dark control wrapped in aluminum foil.[10]

-

-

Incubation:

-

Incubate the samples for a defined period (e.g., 24, 48, 72 hours), periodically withdrawing aliquots for analysis.

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent Z-D-Val-Lys(Z)-OH peak and the appearance of new peaks corresponding to degradation products.

-

Characterize the major degradation products using their mass-to-charge ratios (m/z) from the MS data.

-

Potential Degradation Pathways

-

Hydrolysis: The peptide bond between valine and lysine is susceptible to both acid and base-catalyzed hydrolysis, which would result in the formation of Z-D-Val-OH and Z-Lys-OH.[11]

-

Deprotection: The Z-group is generally stable to mild acidic and basic conditions but can be cleaved under stronger conditions or via catalytic hydrogenation.[]

-

Oxidation: While valine and the protected lysine are not highly susceptible to oxidation, trace impurities or harsh oxidative conditions could potentially lead to modifications.

Recommended Storage Conditions

Based on general principles for protected amino acids and peptides, the following storage conditions are recommended to ensure the long-term stability of Z-D-Val-Lys(Z)-OH:

| Form | Temperature | Light Conditions | Atmosphere |

| Solid | -20°C | Protected from light | Inert atmosphere (e.g., Argon or Nitrogen) is preferable |

| In Solution (e.g., DMF, DMSO) | -20°C or -80°C | Protected from light in sealed vials | Aliquot to avoid repeated freeze-thaw cycles |

Amino acid solutions stored at 4°C have been shown to be stable for at least 6 weeks.[13] However, for long-term storage, freezing is recommended.[6]

Caption: Forced Degradation Study Workflow.

IV. Conclusion: A Foundation for Rational Drug Development

V. References

-

Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). RSC Publishing. Available at: [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available at: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2020). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - PubMed Central. Available at: [Link]

-

Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. (2024). American Chemical Society. Available at: [Link]

-

How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. (2023). Biotage. Available at: [Link]

-

Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Springer. Available at: [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2005). Chemical Reviews - ACS Publications. Available at: [Link]

-

Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. (2019). NIH. Available at: [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Waters. Available at: [Link]

-

Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. (1998). Journal of the American Chemical Society. Available at: [Link]

-

HPLC Analysis and Purification of Peptides. (2004). PMC. Available at: [Link]

-

Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. (2024). NIH. Available at: [Link]

-

N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2022). ChemRxiv. Available at: [Link]

-

Photolabile protecting group. Wikipedia. Available at: [Link]

-

Amino acid. Wikipedia. Available at: [Link]

-

Amino Acid-Protecting Groups. (2009). Chemical Reviews - ACS Publications. Available at: [Link]

-

Thermodynamic and thermal properties of the C 60 -L-lysine derivative. (2018). ResearchGate. Available at: [Link]

-

Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

-

Hplc free purification of peptides by the use of new capping and capture reagents. (2020). Google Patents. Available at:

-

Peptide Hydrolysis. (2023). Chemistry LibreTexts. Available at: [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2015). PMC. Available at: [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. Available at: [Link]

-

Kinetic parameters of the hydrolysis of p-nitroanilide-labeled peptides... (2021). ResearchGate. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Green Chemistry. (2017). GREENTECH. Available at: [Link]

-

Effect of L-lysine on the Physicochemical Properties of Pork Sausage. (2022). ResearchGate. Available at: [Link]

-

Amino Acid-Protecting Groups. (2009). ResearchGate. Available at: [Link]

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). NIH. Available at: [Link]

-

Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). ResearchGate. Available at: [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bachem.com [bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. q1scientific.com [q1scientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. biotage.com [biotage.com]

Technical Guide: Z-D-Val-Lys(Z)-OH — Sourcing, Purity, and Application

Executive Summary

Z-D-Val-Lys(Z)-OH (CAS: 1436-71-1) is a specialized protected dipeptide intermediate used primarily in the synthesis of protease inhibitors, prodrug linkers, and peptidomimetic therapeutics.[1] Its structural integrity relies on the orthogonal protection of the N-terminus and the Lysine side chain with Benzyloxycarbonyl (Z or Cbz) groups, combined with the specific stereochemistry of D-Valine.

This guide addresses the critical challenges in sourcing and validating this compound: ensuring high enantiomeric excess (% ee) of the D-Val residue and preventing racemization during the coupling of the sterically hindered valine moiety.

Part 1: Chemical Identity & Structural Integrity

Before sourcing, verify the chemical specification against the following structural data to avoid confusion with L-isomers or alternative side-chain protections (e.g., Boc).

| Property | Specification |

| Chemical Name | N-alpha-Benzyloxycarbonyl-D-valyl-N-epsilon-benzyloxycarbonyl-L-lysine |

| Common Name | Z-D-Val-Lys(Z)-OH |

| CAS Number | 1436-71-1 |

| Molecular Formula | C₂₇H₃₅N₃O₇ |

| Molecular Weight | 513.59 g/mol |

| Stereochemistry | D-Valine (N-term), L-Lysine (C-term) |

| Protecting Groups | Z (Cbz) on N-alpha and N-epsilon (removed by hydrogenolysis or strong acid) |

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the specific sites of protection.

Part 2: Sourcing Strategy & Supplier Landscape

Because Z-D-Val-Lys(Z)-OH contains a non-natural amino acid (D-Val) and dual Z-protection, it is often classified as a Custom Synthesis or Specialty Catalog item rather than a commodity reagent.

Supplier Tier Analysis

| Supplier Tier | Recommended For | Typical Purity | Lead Time |

| Tier 1: Global GMP Majors (e.g., Bachem, Merck/Sigma) | Clinical trials, GMP manufacturing, Reference Standards. | >98% (HPLC) | Immediate (if stock) to 12 weeks |

| Tier 2: Specialized Peptide Houses (e.g., Chem-Impex, AAPPTec) | Research scale (mg to g), Custom synthesis of analogs. | >95% | 2–4 weeks |

| Tier 3: Aggregators (e.g., MolPort, chemical exchanges) | Price comparison, finding rare stock.[2] | Variable | Variable (Drop-shipped) |

Critical Sourcing Parameter: Chiral Specification

When requesting quotes, you must explicitly state: "Chiral purity of D-Val must be >99.5%." Reasoning: D-Valine is prone to racemization during the coupling to Lysine if activation conditions are too basic. Low-quality suppliers may supply a mixture of D,L-Val diastereomers, which are difficult to separate downstream.

Part 3: Quality Control & Purity Analysis (Self-Validating Protocols)

Trusting a Certificate of Analysis (CoA) without verification is a risk in peptide chemistry. The following protocols allow you to validate the identity and purity of the incoming material.

Purity Analysis by RP-HPLC

This protocol separates the target dipeptide from truncated byproducts (e.g., Z-D-Val-OH) and free protecting groups.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Acceptance Criteria: Main peak >95% area integration. No single impurity >1%.

Chiral Purity Validation (Marfey’s Method)

Standard RP-HPLC may not resolve the D-Val-L-Lys diastereomer from the L-Val-L-Lys impurity. Use Marfey’s Reagent (FDAA) for definitive chiral analysis.

Protocol:

-

Hydrolysis: Dissolve 0.5 mg peptide in 6M HCl. Heat at 110°C for 24 hours (cleaves peptide bonds and Z-groups).

-

Derivatization: Neutralize and treat with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

-

Analysis: Inject onto C18 HPLC. FDAA derivatizes D- and L-amino acids into diastereomers with distinct retention times.

-

Reference: Compare against authentic D-Val and L-Val standards derivatized identically.

QC Workflow Diagram

Part 4: Handling, Stability & Deprotection

Storage Conditions

-

Temperature: Store at -20°C.

-

Environment: Keep desiccated. The free carboxylic acid can be hygroscopic.

-

Stability: Stable for >2 years if kept dry and away from strong bases.

Deprotection Protocol (Z-Group Removal)

The Z-group is removed via catalytic hydrogenolysis. This is superior to acid hydrolysis (HBr/AcOH) for this molecule as it preserves the peptide bond and avoids harsh conditions that might degrade the D-Val stereocenter.

Standard Operating Procedure (Hydrogenolysis):

-

Solvent: Dissolve Z-D-Val-Lys(Z)-OH in Methanol (MeOH) or Ethanol.

-

Catalyst: Add 10% Pd/C (Palladium on Carbon), typically 10% by weight of the peptide.[3]

-

Atmosphere: Sparge with H₂ gas (balloon pressure is sufficient) for 2–4 hours at Room Temperature.

-

Work-up: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Result: Yields H-D-Val-Lys-OH (free amine).

References

-

Chemical Identity & CAS: ChemCD Database. Z-D-VAL-LYS(Z)-OH Properties and CAS 1436-71-1. Link

-

Chiral Analysis: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][3][5][6][7][8][9][10][11] Link

-

Synthesis Protocol: Greene, T. W., & Wuts, P. G. M.[10] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Z-group deprotection mechanics).

-

Supplier Verification: Sigma-Aldrich (Merck). Peptide Building Blocks and Z-Protection. Link

- Stereochemistry Risks: Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.

Sources

- 1. chemcd.com [chemcd.com]

- 2. Z-D-Lys-OH | C14H20N2O4 | CID 7017997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. greentech.fr [greentech.fr]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. peptide.com [peptide.com]

The Strategic Imperative of Protected Dipeptides in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications. However, the synthesis of "difficult sequences"—often characterized by hydrophobicity, secondary structure formation, and steric hindrance—frequently encounters significant obstacles, leading to low yields and purity. This technical guide provides a comprehensive exploration of the theory and application of protected dipeptides as a powerful strategic tool to overcome these challenges. We will delve into the mechanistic basis for their efficacy in mitigating on-resin aggregation and preventing deleterious side reactions, such as diketopiperazine formation. This guide will further provide field-proven, step-by-step protocols for the synthesis and incorporation of common protected dipeptide motifs, including pseudoproline and Dmb-dipeptides. Through illustrative case studies and comparative data, we will demonstrate the tangible improvements in synthetic outcomes achievable with this approach, offering researchers, scientists, and drug development professionals a robust framework for enhancing the efficiency and success rate of their peptide synthesis endeavors.

The Challenge of "Difficult Sequences" in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that involves the stepwise addition of protected amino acid derivatives to a growing peptide chain immobilized on a solid support.[1] This method simplifies the purification process, as reagents and byproducts can be easily washed away after each coupling and deprotection step.[2] Despite its widespread use, the synthesis of certain peptide sequences can be notoriously challenging. These "difficult sequences" are often characterized by:

-

Hydrophobicity: Peptides rich in hydrophobic amino acids have a tendency to aggregate, leading to poor solvation of the growing peptide chain and hindering the accessibility of reagents.[3][4]

-

Secondary Structure Formation: The formation of β-sheet or α-helical structures on the solid support can physically obstruct reactive sites, leading to incomplete coupling and deprotection reactions.[3]

-

Steric Hindrance: The presence of bulky amino acid side chains can sterically hinder the approach of the incoming activated amino acid, slowing down or preventing peptide bond formation.

These challenges manifest as incomplete reactions, the formation of deletion sequences, and ultimately, low yields and purity of the target peptide.[2][5]

Protected Dipeptides: A Proactive Solution

The use of protected dipeptides is a proactive strategy to mitigate the problems associated with difficult sequences. By coupling two amino acid residues as a single unit, several advantages are conferred:

-

Disruption of Secondary Structures: Certain protected dipeptides, such as pseudoprolines, introduce a "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding responsible for aggregation.[6]

-

Prevention of Side Reactions: The incorporation of a dipeptide can bypass the formation of unstable intermediates that are prone to side reactions. A prime example is the prevention of diketopiperazine formation, a common side reaction that occurs at the dipeptide stage, particularly with sequences containing proline at the C-terminal position.[2]

-

Improved Coupling Efficiency: By introducing two residues at once, the number of coupling cycles is reduced, which can be advantageous for long or complex peptides. Furthermore, the conformational disruption caused by some dipeptides can improve the solvation of the peptide-resin, leading to more efficient subsequent couplings.[6]

Key Classes of Protected Dipeptides

Pseudoproline Dipeptides

Pseudoproline dipeptides are derived from serine (Ser) or threonine (Thr) residues that are reversibly protected as an oxazolidine ring.[7] This cyclic structure mimics the conformational constraints of proline, inducing a cis-amide bond that disrupts the formation of β-sheets.[7] The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin, regenerating the native serine or threonine residue.[8]

Dmb-Dipeptides

N-(2,4-dimethoxybenzyl)glycine (Dmb-Gly) containing dipeptides are another powerful tool for disrupting aggregation. The bulky Dmb group on the glycine nitrogen prevents the formation of interchain hydrogen bonds.[9][10] These are particularly useful in sequences containing multiple glycine residues, which are known to contribute to β-sheet formation.[4] Similar to pseudoprolines, the Dmb group is cleaved during the final acidic cleavage step.[5]

Synthesis of Protected Dipeptides: Experimental Protocols

The synthesis of protected dipeptides is typically carried out in solution phase prior to their incorporation into SPPS.

General Protocol for Solution-Phase Synthesis of Fmoc-Dipeptides

This protocol describes a general method for synthesizing an Fmoc-protected dipeptide.

Materials:

-

Fmoc-amino acid

-

Amino acid methyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Coupling Reaction:

-

Dissolve the Fmoc-amino acid (1 equivalent), amino acid methyl ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in a mixture of DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1 equivalent) to neutralize the hydrochloride salt.

-

Add DIC or DCC (1.1 equivalents) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the urea byproduct.

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Saponification:

-

Dissolve the crude dipeptide methyl ester in a mixture of MeOH and water.

-

Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Final Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired Fmoc-dipeptide.

-

Synthesis of Fmoc-Ala-(Dmb)Gly-OH

This protocol is adapted from literature procedures for the synthesis of Dmb-containing dipeptides.[11]

Procedure:

-

Hydrolysis of Ethyl Ester:

-

Start with the ethyl ester of (Dmb)Gly. Perform a hydrolysis reaction to obtain the free carboxylic acid.

-

-

Fmoc Protection:

-

Dilute the hydrolyzed mixture with a saturated sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise over 30 minutes.

-

Stir the reaction overnight.

-

-

Work-up and Purification:

-

Remove the dioxane under vacuum and add water.

-

Neutralize the pH with solid citric acid.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over sodium sulfate and concentrate under vacuum.

-

Purify the product by silica column chromatography to yield Fmoc-(Dmb)Gly-OH as a nanocrystalline foam.[11]

-

Application of Protected Dipeptides in SPPS: A Step-by-Step Guide

The incorporation of a pre-synthesized protected dipeptide into an SPPS workflow is a straightforward process.

dot

Caption: Workflow for SPPS with a protected dipeptide.

Protocol for Manual Coupling of a Protected Dipeptide

This protocol outlines the manual coupling of a protected dipeptide, such as a pseudoproline or Dmb-dipeptide.[12][13]

Materials:

-

Fmoc-deprotected peptide-resin

-

Protected dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Ala-(Dmb)Gly-OH) (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HCTU, or PyBOP®) (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF or NMP

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.[12]

-

-

Activation of the Dipeptide:

-

In a separate vial, dissolve the protected dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

-

Add DIPEA and mix thoroughly.

-

-

Coupling to the Resin:

-

Immediately add the activated dipeptide solution to the peptide-resin.[13]

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser or TNBS test) to monitor the completion of the coupling reaction.[7]

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Case Study: Synthesis of a "Difficult" Peptide Sequence

To illustrate the practical benefits of using protected dipeptides, let's consider the synthesis of a model hydrophobic peptide, such as a fragment of a transmembrane protein.

Synthesis without Protected Dipeptides

The synthesis of a 15-mer hydrophobic peptide using a standard Fmoc-SPPS protocol often results in a low yield of the desired product and a complex crude HPLC profile, indicating the presence of multiple deletion sequences. This is a classic sign of on-resin aggregation.

Synthesis with a Pseudoproline Dipeptide

By strategically replacing a Ser or Thr residue with a corresponding pseudoproline dipeptide, the synthesis of the same 15-mer peptide can be significantly improved. The introduction of the pseudoproline disrupts the formation of secondary structures, leading to more efficient coupling reactions. A comparative study on the synthesis of a human growth hormone-derived peptide, which was previously deemed "inaccessible" by standard SPPS, showed a dramatic improvement in purity from a complex mixture to 70% crude purity after incorporating a pseudoproline and an optimized cysteine protecting group strategy.[10]

Quantitative Comparison of Synthetic Outcomes

The improvements in yield and purity when using protected dipeptides can be quantified through HPLC analysis and yield calculations.

| Strategy | Peptide Sequence Context | Reported Yield/Purity Improvement | Citation(s) |

| Standard SPPS | Hydrophobic 34-residue peptide fragment | 4% yield with DMF as solvent | [4] |

| Solvent Optimization | Same hydrophobic 34-residue peptide | 12% yield with 80% NMP/DMSO | [4] |

| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield | [14] |

| Pseudoproline Dipeptides | Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57% | [14] |

| Dmb-Dipeptides | 64-residue transmembrane peptide | High purity achieved with six substitutions | [9] |

dot

Caption: Idealized HPLC comparison of crude peptide purity.

Conclusion

The strategic incorporation of protected dipeptides represents a significant advancement in the field of solid-phase peptide synthesis. By addressing the root causes of synthetic difficulty—namely, on-resin aggregation and deleterious side reactions—this approach empowers researchers to tackle increasingly complex peptide targets with greater confidence and success. The use of pseudoproline and Dmb-dipeptides, among other specialized building blocks, has been demonstrably effective in improving the yield and purity of "difficult sequences." As the demand for synthetic peptides in research and medicine continues to grow, the judicious application of protected dipeptides will undoubtedly play a pivotal role in advancing the frontiers of peptide science.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Bray, B. L. (2019). Method for solution-phase peptide synthesis.

- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 133.

-

Activotec. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]

- Galanis, A. S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7621.

- Oren, D. A., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.

- Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 112(5), e24164.

- Merck Millipore. (2012). New products for peptide synthesis. Novabiochem.

- Malnuit, V., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28247–28252.

- The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.

- Galanis, A. S., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(46), 15556–15566.

- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 133.

- Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. rsc.org [rsc.org]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. caslo.com [caslo.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

- 14. hplc.eu [hplc.eu]

Technical Whitepaper: Structural Elucidation and Quality Control of Z-D-Val-Lys(Z)-OH

The following technical guide is structured as a high-level internal whitepaper, designed for the "Senior Application Scientist" persona. It prioritizes experimental causality, data integrity, and rigorous characterization protocols over generic descriptions.

-Benzyloxycarbonyl-D-valyl-Executive Summary & Molecular Identity

Z-D-Val-Lys(Z)-OH is a protected dipeptide frequently utilized as a chiral intermediate in the synthesis of protease inhibitors and peptidomimetics. Unlike its all-L isomer, the inclusion of D-Valine introduces specific stereochemical requirements that dictate the biological stability and enzymatic resistance of the final pharmacophore.

The primary challenge in characterizing this molecule is not merely confirming connectivity, but validating the stereochemical integrity of the D-Val residue, which is prone to racemization during coupling if over-activated. This guide outlines the spectroscopic fingerprint required to release this material for downstream GMP synthesis.

Structural Connectivity Map

The following diagram illustrates the chemical connectivity and functional nodes verified by the spectroscopic methods detailed below.

Figure 1: Functional node map of Z-D-Val-Lys(Z)-OH highlighting distinct spectroscopic zones.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for confirming the diastereomeric purity (D,L vs L,L) of this intermediate.

Solvent Selection Strategy

-

Preferred: DMSO-d6 .[1]

-

Reasoning: Chloroform-d (

) often causes signal overlap in the alpha-proton region and fails to resolve amide protons (-NH) due to exchange or hydrogen bonding aggregation. DMSO-d6 disrupts intermolecular H-bonds, sharpening the amide doublets essential for sequencing.

-

-

Alternative: Methanol-d4 (

) .-

Usage: Only for checking bulk purity if amide resolution is not required (amide protons exchange and disappear).

-

Predicted 1H NMR Data (400 MHz, DMSO-d6)

The following table synthesizes empirical data from Z-protected peptide fragments [1, 2] to establish the release criteria for the D-L isomer.

| Proton Assignment | Shift ( | Multiplicity | Integral | Structural Insight |

| Amide NH (Lys) | 8.0 – 8.2 | Doublet (d) | 1H | Diagnostic of peptide bond. |

| Urethane NH (Val) | 7.3 – 7.5 | Doublet (d) | 1H | Overlaps with aromatics; verify via COSY. |

| Aromatic (Z groups) | 7.25 – 7.40 | Multiplet (m) | 10H | Integration must be exactly 10H to confirm full protection. |

| Urethane NH ( | 7.1 – 7.2 | Triplet (t) | 1H | Side-chain protection verification. |

| Benzylic | 4.95 – 5.10 | Multiplet/AB | 4H | Often appears as two singlets or an AB system due to chirality. |

| 4.10 – 4.25 | Multiplet (m) | 1H | Chemical shift sensitive to C-term modification. | |

| 3.85 – 4.00 | Multiplet (m) | 1H | Critical Region: Diastereomers (L-L) often shift this peak by 0.1-0.2 ppm. | |

| 2.90 – 3.05 | Multiplet (q) | 2H | Adjacent to Z-group nitrogen. | |

| 1.90 – 2.05 | Multiplet (m) | 1H | Isopropyl methine. | |

| 1.20 – 1.75 | Multiplet (m) | 6H | Broad aliphatic envelope. | |

| 0.80 – 0.90 | Doublet of Doublets | 6H | Diastereotopic methyls confirm restricted rotation/chirality. |

13C NMR Key Signals (100 MHz, DMSO-d6)

-

Carbonyls: Three distinct signals in the 155-175 ppm range.

-

~173 ppm: C-terminal Carboxylic Acid (

). -

~171 ppm: Peptide Amide Carbonyl (

). -

~156 ppm: Urethane Carbonyls (Z-groups).

-

-

Aromatics: 127-137 ppm (Phenyl carbons).

-

Aliphatics: 18-60 ppm (Valine isopropyl and Lysine methylene chain).

Mass Spectrometry (MS) Profile

For this intermediate, Electrospray Ionization (ESI) in Positive Mode is the method of choice due to the basicity of the amide backbone and the lability of the Z-groups under hard ionization (EI).

ESI-MS Data

-

Monoisotopic Mass: 513.25 Da

-

Observed Ions:

- : 514.3 m/z (Base Peak).

- : 536.3 m/z (Common adduct in glass/sodium-rich solvents).

- : 1027.5 m/z (Dimer formation at high concentrations).

Fragmentation Pattern (MS/MS)

Fragmentation is used to confirm the sequence (Val-Lys) rather than Lys-Val.

-

m/z 91.0 : Tropylium ion (

). Diagnostic for the Benzyl group (Z-protection) [3]. -

m/z 423.2 : Loss of Benzyl group (

). -

m/z 469.2 : Loss of

(Decarboxylation of the free acid). -

Immonium Ions :

-

m/z 72 : Valine immonium ion.

-

m/z 84 : Lysine immonium ion (loss of

from side chain) [4].

-

Infrared Spectroscopy (FT-IR)

IR is primarily used here for "fingerprint" identification in QC release, specifically to confirm the presence of the urethane vs. amide bonds.

| Wavenumber ( | Assignment | Technical Note |

| 3300 – 3400 | N-H Stretch | Broad band; overlap of urethane and peptide NH. |

| 2800 – 3000 | C-H Stretch | Aliphatic Lysine/Valine chains. |

| 1690 – 1710 | C=O (Urethane) | Distinct from peptide amide. Strong band for Z-groups. |

| 1640 – 1655 | Amide I | Peptide bond C=O stretch. |

| 1530 – 1550 | Amide II | N-H bending/C-N stretching. |

| 690 & 740 | Mono-sub Benzene | Out-of-plane bending (Z-group aromatics). |

Experimental Protocols & Workflow

Analytical Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for characterizing this molecule, ensuring stereochemical control.

Figure 2: QC Workflow emphasizing the critical Chiral HPLC gate for D-isomer verification.

NMR Sample Preparation Protocol

To ensure reproducibility and avoid aggregation-induced line broadening:

-

Dryness: Lyophilize the sample overnight to remove traces of water/acetic acid, which exchange with amide protons.

-

Concentration: Weigh 5.0 – 10.0 mg of Z-D-Val-Lys(Z)-OH.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

-

Acquisition: Run at 298K. Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of the rigid Z-group protons for accurate integration.

Diastereomeric Purity Check (The "Senior Scientist" Insight)

Standard NMR may not distinguish Z-D-Val-Lys(Z)-OH from Z-L-Val-Lys(Z)-OH effectively in achiral solvents.

-

Protocol: If Chiral HPLC is unavailable, perform a spiking experiment .

-

Take a known sample of the all-L isomer (Z-L-Val-Lys(Z)-OH).

-

Mix 1:1 with your D-Val sample in DMSO-d6.

-

Result: If the sample is pure D-L, you will see signal splitting (doubling of peaks) in the

-proton region (~4.0 ppm) due to the formation of a diastereomeric mixture in the tube. If you see single sharp peaks, your sample may have racemized to the L-L form (or you have the wrong isomer).

-

References

-

Oregon State University. (2004).[2][3] Fragmentation patterns of peptide derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by HR-ESI-MS/MS. Retrieved from [Link]

Sources

Methodological & Application

Protocol for coupling Z-D-Val-Lys(Z)-OH in solid-phase peptide synthesis

Application Note & Protocol

Strategic Coupling of the Sterically Hindered Dipeptide Z-D-Val-Lys(Z)-OH in Fmoc-Based Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Protected Fragment Coupling

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering unparalleled efficiency compared to traditional solution-phase methods.[1][2] The standard approach involves the stepwise addition of single, Nα-protected amino acids to a growing peptide chain anchored on a solid support.[3][4] However, the synthesis of complex peptides often necessitates the incorporation of pre-formed, protected di- or tripeptide fragments. This strategy can be advantageous for overcoming issues like on-resin aggregation or for introducing specific non-canonical structures.

This guide provides a detailed protocol and the underlying scientific rationale for coupling the dipeptide fragment Z-D-Val-Lys(Z)-OH . The incorporation of this specific fragment presents a confluence of common SPPS challenges:

-